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Compound of Interest

Compound Name: 1-Bromo-2-methylcyclopropane

Cat. No.: B2624542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Bromo-2-methylcyclopropane is a versatile building block in organic chemistry, prized for

its unique structural and reactive properties. The presence of a strained cyclopropane ring and

a reactive bromine atom allows for a variety of chemical transformations, making it a valuable

precursor for the synthesis of complex molecules, particularly in the field of medicinal

chemistry. The 2-methylcyclopropyl moiety is a common structural motif in a number of

biologically active compounds and approved drugs, where it can influence the molecule's

conformation, metabolic stability, and binding affinity to biological targets.[1][2]

This document provides detailed application notes and experimental protocols for the use of 1-
bromo-2-methylcyclopropane in several key organic reactions, including cross-coupling

reactions, nucleophilic substitutions, and ring-opening reactions.
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Property Value Reference

Molecular Formula C₄H₇Br [3]

Molecular Weight 135.00 g/mol [3]

CAS Number 52914-88-2 [3]

Appearance Flammable liquid and vapor [3]

IUPAC Name 1-bromo-2-methylcyclopropane [3]

SMILES CC1CC1Br [3]

InChIKey
GASITZKLSRHTRE-

UHFFFAOYSA-N
[3]

NMR Data:

Nucleus Chemical Shift (ppm) Reference

¹³C NMR
(Data not fully available in

search results)
[3][4]

¹H NMR
(Specific shifts not detailed in

search results)
[5]

Applications in Organic Synthesis
1-Bromo-2-methylcyclopropane serves as a key intermediate for the introduction of the 2-

methylcyclopropyl group into a variety of molecular scaffolds. Its reactivity is dominated by the

carbon-bromine bond, which can participate in a range of transformations.

Cross-Coupling Reactions
Cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-

heteroatom bonds. 1-Bromo-2-methylcyclopropane can be employed as an electrophilic

partner in several types of palladium- or nickel-catalyzed cross-coupling reactions.
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The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron

compound and an organic halide. While specific protocols for 1-bromo-2-methylcyclopropane
are not extensively detailed in the provided search results, a general procedure can be adapted

from protocols for similar cyclopropyl halides.[6]

Reaction Principle: The reaction involves the palladium-catalyzed coupling of 1-bromo-2-
methylcyclopropane with an aryl- or vinylboronic acid (or its ester) in the presence of a base.

Experimental Protocol (General):

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium

catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g.,

K₃PO₄, 3.0 equiv).

Add the arylboronic acid (1.2 equiv) and dissolve the mixture in a suitable solvent system

(e.g., Toluene/Water 10:1).[6]

Add 1-bromo-2-methylcyclopropane (1.0 equiv) to the reaction mixture.

Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by TLC

or GC-MS.

Upon completion, cool the reaction to room temperature and quench with water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel.[6]

Quantitative Data (Representative for similar substrates):
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Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Ligand
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1
Phenylbo

ronic acid

Pd(OAc)₂

(2)

SPhos

(4)
K₃PO₄

Toluene/

H₂O
100 85

2

4-

Methoxy

phenylbo

ronic acid

Pd₂(dba)

₃ (1)

XPhos

(3)
CsF Dioxane 110 92

3

3-

Pyridylbo

ronic acid

Pd(PPh₃)

₄ (5)
- K₂CO₃

DME/H₂

O
90 78

(Data

adapted

from

protocols

for 1-

iodo-2-

methylcy

clopropa

ne)[6]
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Reactants & Catalyst Setup
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Caption: General workflow for the Suzuki-Miyaura coupling of 1-bromo-2-
methylcyclopropane.

The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner. This reaction is

particularly useful for forming C(sp²)-C(sp³) bonds and can be catalyzed by either nickel or

palladium complexes.[7][8][9]

Reaction Principle: The reaction involves the cross-coupling of 1-bromo-2-
methylcyclopropane with an aryl or vinyl Grignard reagent, catalyzed by a nickel or palladium

complex.

Experimental Protocol (General):
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To a stirred solution of 1-bromo-2-methylcyclopropane (1.0 equiv) in an anhydrous ether

solvent (e.g., THF or Et₂O) under an inert atmosphere, add the catalyst (e.g., PdCl₂(dppf),

0.1 equiv) at 0 °C.[7]

Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated

aqueous solution of NH₄Cl.

Extract the mixture with an ether solvent, and wash the combined organic extracts with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[7]

Purify the crude product by column chromatography.

Quantitative Data (Representative): Quantitative data for the Kumada coupling of 1-bromo-2-
methylcyclopropane is not readily available in the provided search results. Yields are highly

dependent on the specific Grignard reagent, catalyst, and reaction conditions.
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Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Nucleophilic Substitution Reactions
The bromine atom in 1-bromo-2-methylcyclopropane can be displaced by various

nucleophiles to introduce a range of functional groups. A particularly important transformation is

the reaction with amines to form 2-methylcyclopropylamines, which are valuable motifs in

medicinal chemistry.[6][10]
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Reaction Principle: This reaction proceeds via a nucleophilic substitution mechanism where the

amine acts as the nucleophile, displacing the bromide.

Experimental Protocol (Synthesis of N-Benzyl-2-methylcyclopropylamine):

This protocol is adapted from a procedure for the iodo-analogue and should be optimized for

the bromo-substrate.[6]

In a sealed tube, dissolve 1-bromo-2-methylcyclopropane (1.0 equiv) in an anhydrous

solvent (e.g., DMSO).

Add benzylamine (2.0 equiv) to the solution.

Seal the tube and heat the reaction mixture to an appropriate temperature (e.g., 120 °C).

Monitor the reaction progress by TLC or LC-MS.

Once the reaction is complete, cool the mixture to room temperature.

Perform an aqueous workup and extract the product with an organic solvent.

Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data (Representative for similar substrates):
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Amine Solvent
Temperature
(°C)

Time (h) Yield (%)

Benzylamine DMSO 120 12 75-85

Morpholine DMF 100 16 60-70

Aniline Toluene 110 24 50-60

(Yields are

estimated based

on general

nucleophilic

substitution

reactions and

require

optimization for

1-bromo-2-

methylcycloprop

ane)

Workflow for Nucleophilic Amination:
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Caption: Experimental workflow for the synthesis of N-substituted 2-methylcyclopropylamines.

Ring-Opening Reactions
The inherent ring strain of the cyclopropane ring in 1-bromo-2-methylcyclopropane makes it

susceptible to ring-opening reactions under certain conditions, particularly with soft
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nucleophiles like thiolates.[11] These reactions can lead to the formation of linear,

functionalized products.

Reaction Principle: The reaction is initiated by nucleophilic attack, which can be followed by the

cleavage of a C-C bond in the cyclopropane ring, driven by the release of ring strain.

Experimental Protocol (General, with Thiolates):

To a solution of the thiol (1.1 equiv) in a suitable solvent (e.g., DMF or THF), add a base

(e.g., NaH or K₂CO₃) to generate the thiolate in situ.

Add 1-bromo-2-methylcyclopropane (1.0 equiv) to the solution of the thiolate.

Stir the reaction at room temperature or with gentle heating, and monitor its progress by TLC

or GC-MS.

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Wash the organic layer with brine, dry over an anhydrous salt, and concentrate.

Purify the product by column chromatography.

Quantitative Data: Specific quantitative data for the ring-opening of 1-bromo-2-
methylcyclopropane with thiolates is not available in the provided search results. The

regioselectivity and yield of the ring-opening will depend on the substrate, nucleophile, and

reaction conditions.

Conclusion
1-Bromo-2-methylcyclopropane is a valuable and versatile building block for the introduction

of the 2-methylcyclopropyl moiety in organic synthesis. Its ability to participate in a variety of

transformations, including cross-coupling, nucleophilic substitution, and ring-opening reactions,

makes it a key intermediate in the synthesis of complex organic molecules, particularly in the

development of new pharmaceutical agents. The protocols and data presented in these

application notes provide a foundation for researchers to utilize this reagent effectively in their
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synthetic endeavors. Further optimization of the reaction conditions for specific substrates is

encouraged to achieve the desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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